MePPEP
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(3R,5R)-5-(3-methoxyphenyl)-3-[[(1R)-1-phenylethyl]amino]-1-[4-(trifluoromethyl)phenyl]pyrrolidin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H25F3N2O2/c1-17(18-7-4-3-5-8-18)30-23-16-24(19-9-6-10-22(15-19)33-2)31(25(23)32)21-13-11-20(12-14-21)26(27,28)29/h3-15,17,23-24,30H,16H2,1-2H3/t17-,23-,24-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BPTDWRQYMMIHHK-UOKFIYJESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)NC2CC(N(C2=O)C3=CC=C(C=C3)C(F)(F)F)C4=CC(=CC=C4)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C1=CC=CC=C1)N[C@@H]2C[C@@H](N(C2=O)C3=CC=C(C=C3)C(F)(F)F)C4=CC(=CC=C4)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H25F3N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50147419 | |
| Record name | MEPPEP | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50147419 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
454.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1059188-74-7 | |
| Record name | MEPPEP | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1059188747 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | MEPPEP | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50147419 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | MEPPEP | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5JL4MD0N76 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Contextualization of Meppep Within Advanced Chemical Research
Molecular Classification and Research Significance of MePPEP
This compound, with the chemical formula C₂₆H₂₅F₃N₂O₂, is classified as a 1,5-diphenylpyrrolidin-2-one (B8771973) derivative uni.luacs.org. Its structure includes a trifluoromethylphenyl group and a phenylethylamino substituent on a pyrrolidin-2-one core. uni.lunih.gov The compound is often studied in its carbon-11 (B1219553) ([¹¹C]this compound) or fluorine-18 (B77423) ([¹⁸F]this compound) labeled forms, which are utilized as radioligands in Positron Emission Tomography (PET) imaging acs.orgnih.govki.seresearchgate.netsnmjournals.orgnih.gov.
The research significance of this compound primarily stems from its application as a probe for the cannabinoid type-1 (CB1) receptor. nih.govki.seresearchgate.netnih.gov The ability to image and quantify CB1 receptors in vivo is crucial for understanding the role of the endocannabinoid system in various physiological and pathological conditions, including neuropsychiatric disorders ki.sesnmjournals.orgfrontiersin.org. This compound's properties, such as high brain uptake and specific binding to CB1 receptors, have made it a valuable tool in this research nih.govunc.edusnmjournals.orgresearchgate.net.
Role of this compound as a Cannabinoid Type-1 (CB1) Receptor Ligand in Research
This compound functions as a ligand for the cannabinoid CB1 receptor. nih.govki.seresearchgate.netnih.gov Research has demonstrated that this compound binds to CB1 receptors with high affinity and selectivity nih.govnih.govunc.eduunc.edunih.gov. Studies using [¹¹C]this compound in nonhuman primates and rodents have shown that the radioligand binds reversibly and with high specific signal to CB1 receptors in the brain, with regional uptake consistent with known CB1 receptor distribution nih.govunc.edusnmjournals.orgresearchgate.net. High radioactivity levels are observed in areas like the striatum and cerebellum, while lower levels are found in the thalamus and pons unc.edusnmjournals.orgresearchgate.net.
In vitro studies using membranes from cells expressing human CB1 receptors have determined this compound's potency. This compound inhibited functional GTPγ[³⁵S] binding at the human CB1 receptor with high potency (Kb = 0.574 ± 0.207 nM), demonstrating significantly greater potency compared to rimonabant (B1662492) (Kb = 5.96 ± 0.209 nM) at the human CB1 receptor. Its potency at the human CB2 receptor was significantly lower (Kb = 363 ± 77.9 nM), highlighting its selectivity for CB1 receptors nih.govunc.edu.
Characterization of this compound as an Inverse Agonist in Receptor Systems
This compound is characterized as a CB1 receptor inverse agonist researchgate.netnih.govnih.govkuleuven.be. Inverse agonists bind to the same receptor site as agonists but exert the opposite pharmacological effect by stabilizing the inactive state of the receptor kuleuven.be. This is in contrast to antagonists, which typically have equal affinity for both active and inactive receptor states kuleuven.be.
Research findings support this compound's classification as an inverse agonist. Studies in rodents have shown that while the inverse agonist rimonabant could displace a significant percentage of [¹¹C]this compound binding in the brain, direct and indirect CB1 agonists failed to displace [¹¹C]this compound effectively nih.govnih.gov. This suggests that this compound's binding characteristics are more aligned with that of an inverse agonist, potentially indicating non-overlapping binding sites or a large receptor reserve nih.govnih.govkuleuven.be. The high affinity and selective inverse agonism at the CB1 receptor contribute to this compound's utility as a research tool for studying the complexities of CB1 receptor signaling and the endocannabinoid system researchgate.netnih.govnih.govkuleuven.be.
Detailed Research Findings:
Research using [¹¹C]this compound as a PET radioligand has provided detailed insights into its behavior in vivo. Studies in nonhuman primates showed high brain uptake, reaching peak levels within 10-20 minutes unc.eduresearchgate.net. The majority of this brain uptake (greater than 85-89%) was found to be specific and reversibly bound to CB1 receptors in high-binding regions unc.edusnmjournals.orgresearchgate.net.
Pharmacokinetic studies in monkeys indicated that [¹¹C]this compound is rapidly cleared from arterial plasma and undergoes quick metabolism unc.edu. Despite this, regional brain uptake could be quantified as distribution volume relative to the concentration of the parent radiotracer in plasma unc.edusnmjournals.org. Studies also indicated that [¹¹C]this compound is not a significant substrate for the P-glycoprotein efflux transporter at the blood-brain barrier, which is advantageous for a brain imaging agent ki.senih.govsnmjournals.orgresearchgate.netunc.edu.
However, research also highlighted some limitations of [¹¹C]this compound, including relatively low plasma concentrations shortly after peak uptake, which can make accurate measurements for quantitative analysis challenging, especially given the short half-life of carbon-11 snmjournals.orgunc.edu. The accumulation of radiometabolites in the brain was also observed, which could potentially lead to an overestimation of distribution volume in quantitative PET studies ki.sesnmjournals.orgnih.govnih.gov. Despite these challenges, [¹¹C]this compound has been successfully used in human studies to image and quantify CB1 receptors, although newer radioligands like [¹⁸F]FMPEP-d₂ have shown superior precision and accuracy in some human studies ki.sesnmjournals.org.
Data Table:
| Property | Value (this compound) | Source(s) |
| Molecular Formula | C₂₆H₂₅F₃N₂O₂ | uni.lunih.gov |
| PubChem CID | 16122910 | uni.lunih.gov |
| Molecular Weight ( g/mol ) | 453.5 | nih.gov |
| Monoisotopic Mass (Da) | 453.1982451 | uni.lunih.gov |
| XLogP (predicted) | 5.3 | uni.lunih.gov |
| LogD₇.₄ (measured) | 4.8 ± 0.3 (for [¹¹C]this compound) | nih.govunc.edu |
| CB1 Receptor Affinity (Kb) | 0.574 ± 0.207 nM (human) | nih.govunc.edu |
| CB2 Receptor Affinity (Kb) | 363 ± 77.9 nM (human) | nih.govunc.edu |
Synthetic Methodologies and Radiochemical Production of Meppep and Its Analogs
Stereoselective Synthesis of MePPEP and its Core Pyrrolidin-2-one Scaffold
Stereoselective synthesis is crucial for producing this compound with the desired biological activity, as the molecule contains multiple chiral centers. acs.orgnih.gov this compound is identified as having (3R,5R) stereochemistry at the pyrrolidin-2-one core and an (R) configuration at the phenylethylamino group. acs.orgnih.govresearchgate.net The core pyrrolidin-2-one scaffold is a key structural element in this compound and other biologically active compounds. acs.orgnih.govmdpi.comethz.chnih.govresearchgate.net While the specific stereoselective synthesis of the this compound pyrrolidin-2-one scaffold is not detailed in the provided results, methods for the stereoselective synthesis of chiral pyrrolidin-2-one derivatives from precursors like levulinic acid have been reported, often employing catalytic processes or biocatalysis to achieve high enantiomeric purity. mdpi.com Stereoselective reactions aim for the preferential formation of one stereoisomer over others, which is essential for pharmaceuticals where different stereoisomers can have vastly different biological effects. nih.govchemistrydocs.com
Radiosynthesis of Carbon-11 (B1219553) Labeled [11C]this compound for Positron Emission Tomography Research
[11C]this compound is a carbon-11 labeled radioligand used for imaging CB1 receptors with PET. acs.orgnih.govresearchgate.netnih.govsnmjournals.orgsnmjournals.orgnih.govresearchgate.netkuleuven.be The radiosynthesis of [11C]this compound is typically achieved by the reaction of an O-desmethyl precursor with [11C]iodomethane. nih.gov This methylation reaction is performed in the presence of a base, such as tetrabutylammonium (B224687) hydroxide, in a solvent like dimethylformamide. nih.gov The radiosynthesis is relatively rapid, with reported total synthesis times of approximately 35-40 minutes. nih.govacs.org
Reported Radiosynthesis Data for [11C]this compound:
| Parameter | Value | Citation |
| Radiochemical Yield (decay corrected) | 2.5 ± 1.1% (average) nih.gov, 2.50 ± 1.15% or 16.5% (overall) acs.org | nih.govacs.org |
| Total Synthesis Time | ~35 min nih.gov, 40 min acs.org | nih.govacs.org |
| Specific Radioactivity | 78.1 ± 54.9 GBq/μmol at injection time (n=12) nih.gov, >78.1 or >261 GBq/µmol at EOS acs.org | nih.govacs.org |
| Radiochemical Purity | >99% nih.gov, >95% acs.org | nih.govacs.org |
[11C]this compound has demonstrated high and stable uptake in the human brain, allowing for imaging for extended periods and quantification of receptor density using compartmental modeling. nih.govsnmjournals.orgsnmjournals.org However, its relatively short half-life (20.4 minutes) can limit the duration of plasma measurements in PET studies. snmjournals.orgsnmjournals.org
Synthesis of Fluorinated Analogs for Advanced Radioligand Development (e.g., [18F]FMPEP-d2)
To overcome the limitations of the short half-life of carbon-11, fluorinated analogs of this compound labeled with fluorine-18 (B77423) (half-life 109.7 minutes) have been developed. snmjournals.orgsnmjournals.orgsnmjournals.org Examples include [18F]FEPEP, [18F]FMPEP, and [18F]FMPEP-d2. nih.govsnmjournals.orgsnmjournals.orgsnmjournals.orgnih.gove-century.us [18F]FMPEP-d2, a dideuterated fluoromethoxy analog, has shown promise as a second-generation CB1R radioligand. nih.govsnmjournals.orgsnmjournals.orgsnmjournals.orgnih.gove-century.usutupub.fisnmjournals.orgnih.govnih.gov
The synthesis of these fluorinated analogs typically involves the alkylation of a phenolic precursor, such as the desmethyl this compound derivative, with a suitable [18F]fluoroalkylating agent. nih.govsnmjournals.orgnih.gov For [18F]FMPEP-d2, this involves alkylation with [18F]fluoromethyl tosylate-d2 or [18F]FCD2Br. nih.govsnmjournals.orgnih.gov Automated synthesis modules have been developed for the production of [18F]FMPEP-d2, allowing for efficient and reproducible synthesis. snmjournals.orgnih.govnih.govresearchgate.net
Reported Radiosynthesis Data for [18F]FMPEP-d2:
| Parameter | Value | Citation |
| Radiochemical Yield (decay corrected) | 2.5 ± 0.1% (decay corrected to EOB) (n=3) snmjournals.orgnih.gov | snmjournals.orgnih.gov |
| Total Synthesis Time | 70 min from EOB snmjournals.orgnih.gov | snmjournals.orgnih.gov |
| Specific Activity | >500 GBq/mmol at end of synthesis utupub.fi, 127 ± 93 GBq/μmol at injection time (n=2) snmjournals.orgnih.gov, 1330 ± 320 GBq/µmol at EOS snmjournals.org | snmjournals.orgnih.govutupub.fisnmjournals.org |
| Radiochemical Purity | >95% utupub.fi, >99% snmjournals.orgnih.gov, >99.9% nih.gov, >99% e-century.ussnmjournals.orgnih.gov | snmjournals.orgnih.gove-century.usutupub.fisnmjournals.orgnih.govnih.gov |
[18F]FMPEP-d2 has demonstrated high brain uptake and specific binding to CB1 receptors in monkey and human studies. snmjournals.orgsnmjournals.orgnih.gov It has shown improved precision and accuracy compared to [11C]this compound in some studies. snmjournals.orgnih.gov
Isotopic Labeling Strategies and Precursor Chemistry Optimization
The primary isotopic labeling strategies for this compound and its analogs involve the incorporation of carbon-11 or fluorine-18. acs.orgnih.govresearchgate.netsnmjournals.orgsnmjournals.orgnih.govacs.orgsnmjournals.orge-century.usnih.gov For [11C]this compound, the labeling is typically achieved by methylating a desmethyl precursor using [11C]iodomethane. nih.govacs.org The optimization of precursor chemistry is essential to ensure efficient and high-yield radiolabeling. The O-desmethyl this compound is a key precursor for the synthesis of [11C]this compound. nih.govunc.edu
For 18F-labeled analogs like [18F]FMPEP-d2, the labeling involves the reaction of a precursor with an [18F]fluoroalkylating agent. nih.govsnmjournals.orgnih.gov The choice and optimization of the precursor and the labeling conditions are critical for achieving high radiochemical yields and purity. snmjournals.orgnih.govresearchgate.net The use of dideuterated precursors, as in the case of [18F]FMPEP-d2, can be a strategy to improve metabolic stability and reduce defluorination in vivo. nih.govsnmjournals.org
Isotopic labeling techniques, in general, are widely used in quantitative analysis and imaging, allowing for the tracing and quantification of molecules. nih.govnih.govamericanlaboratory.com Precursor-based labeling is a common strategy in radiochemistry. nih.gov
Purification and Quality Control Methodologies for Radiopharmaceutical Research
Purification and quality control are critical steps in the production of radiopharmaceuticals like [11C]this compound and [18F]FMPEP-d2 to ensure their suitability for research and clinical use. snmjournals.orgnih.govnih.govresearchgate.netmoh.gov.mymazums.ac.irunm.edu Radiochemical purity, radionuclidic purity, and chemical purity are key parameters assessed during quality control. researchgate.netmazums.ac.irunm.edu
High-Performance Liquid Chromatography (HPLC) is a commonly used technique for the purification of radioligands, separating the desired radiolabeled product from precursors, by-products, and other impurities. snmjournals.orgnih.govresearchgate.netresearchgate.net Semi-preparative reverse-phase HPLC is often employed in the radiosynthesis of [18F]FMPEP-d2. snmjournals.orgnih.govresearchgate.net Solid-phase extraction (SPE) can also be used for purification and formulation. snmjournals.orgnih.govresearchgate.net
Quality control procedures for radiopharmaceuticals include assessing radiochemical purity (typically >95% or >99% is desired), chemical purity (levels of non-radioactive impurities), identity, sterility, and tests for bacterial endotoxins. snmjournals.orgnih.govacs.orgnih.govutupub.fisnmjournals.orgnih.govnih.govresearchgate.netmoh.gov.mymazums.ac.irunm.edu These tests ensure that the radioligand is in the correct chemical form, is free from contaminants that could affect imaging or introduce unnecessary radiation dose, and meets the required specifications for administration. researchgate.netmazums.ac.irunm.edu Automated synthesis modules often incorporate integrated purification and quality control steps to streamline the production process. snmjournals.orgnih.govnih.gov
Molecular Pharmacology and Biophysical Interactions of Meppep with the Cannabinoid Type 1 Receptor
Quantitative Assessment of CB1 Receptor Binding Affinity and Selectivity Profiles
MePPEP exhibits high binding affinity for the CB1 receptor across different species and experimental systems. Studies using [³H]this compound have determined dissociation constant (KD) values in the nanomolar range. In cerebellar membranes, KD values were reported as 0.09 nM in rat, 0.19 nM in non-human primate, and 0.14 nM in human. nih.gov For recombinant human CB1 receptors, the KD was found to be 0.16 nM. nih.gov Functional studies measuring the inhibition of [γ-³⁵S]GTP binding at the human CB1 receptor have reported a potency (Kb) for this compound of 0.574 ± 0.207 nM. unc.edunih.govresearchgate.netunc.edu
Selectivity of this compound for the CB1 receptor over the cannabinoid type-2 (CB2) receptor has also been demonstrated. At the human CB2 receptor, this compound is significantly less potent, with a Kb value of 363 ± 77.9 nM or 363 ± 87.4 nM, indicating a substantial selectivity margin for CB1. unc.edunih.govunc.edu
Table 1: CB1 and CB2 Receptor Binding Affinity of this compound
| Receptor | Assay Type | Species/System | Affinity (KD or Kb) | Citation |
| CB1 | Radioligand Binding ([³H]this compound) | Rat Cerebellum | 0.09 nM | nih.gov |
| CB1 | Radioligand Binding ([³H]this compound) | Non-human Primate Cerebellum | 0.19 nM | nih.gov |
| CB1 | Radioligand Binding ([³H]this compound) | Human Cerebellum | 0.14 nM | nih.govnih.gov |
| CB1 | Radioligand Binding ([³H]this compound) | Recombinant Human CB1 | 0.16 nM | nih.gov |
| CB1 | Functional ([γ-³⁵S]GTP binding) | Human CB1 | 0.574 ± 0.207 nM | unc.edunih.govresearchgate.netunc.edu |
| CB2 | Functional ([γ-³⁵S]GTP binding) | Human CB2 | 363 ± 77.9 nM or 363 ± 87.4 nM | unc.edunih.govunc.edu |
Ligand-Receptor Interaction Dynamics: Investigation of Inverse Agonism and Specific Binding Sites
This compound functions as an inverse agonist or a mixed inverse agonist and antagonist at the CB1 receptor. researchgate.netncats.ionih.govunc.edunih.govfrontiersin.orgnih.govkuleuven.benih.govresearchgate.netaesnet.org This pharmacological profile is distinct from that of agonists, which activate the receptor. Investigations into the interaction dynamics have revealed differences in how this compound binds compared to agonists.
Studies in rodents have shown that while the inverse agonist rimonabant (B1662492) effectively displaces [¹¹C]this compound binding to CB1 receptors (>65% displacement), direct agonists such as anandamide, methanandamide, and CP 55,940, as well as the indirect agonist URB597, failed to displace [¹¹C]this compound at pharmacologically active doses. nih.gov This observation suggests two possibilities: either a significant receptor reserve exists for agonist effects, or agonists and inverse agonists like this compound bind to distinct, non-overlapping sites on the CB1 receptor. kuleuven.benih.gov
This compound's inverse agonism is further supported by its ability to inhibit functional [γ-³⁵S]GTP binding at the human CB1 receptor, a characteristic action of inverse agonists. unc.eduunc.edu
Specificity of this compound Binding in Native Tissue Models and Recombinant Receptor Systems
The specificity of this compound for the CB1 receptor has been evaluated in both native tissue preparations and recombinant receptor systems. nih.gov
In studies utilizing [³H]this compound, saturable, reversible, and single-site high-affinity binding was observed in cerebellar membrane homogenates derived from rat, non-human primate, and human brains. nih.gov These findings indicate that this compound interacts specifically with CB1 receptors in their native environment within brain tissue.
Further evidence of specificity comes from studies using CB1 receptor knockout mice. Autoradiographic analysis of brain sections from these mice showed no specific binding of [³H]this compound, confirming that the observed binding in wild-type animals is indeed mediated by the presence of the CB1 receptor. nih.gov Similarly, studies with [¹¹C]this compound in CB1 knockout mice demonstrated only non-specific brain uptake. nih.gov The specific binding of [¹¹C]this compound in mouse brain is reported to constitute approximately two-thirds of the total binding. ki.se
In non-human primates, the regional distribution of [¹¹C]this compound uptake in the brain aligns with the known distribution of CB1 receptors, with high radioactivity observed in areas like the striatum and cerebellum, and lower levels in regions such as the thalamus and pons. unc.edunih.govresearchgate.netunc.edusnmjournals.org Pre-blockade or displacement experiments with selective CB1 agents like rimonabant and ISPB confirmed that a large majority (>85%) of the brain uptake in regions with high receptor density was specific and reversibly bound to CB1 receptors. unc.edunih.govunc.edusnmjournals.org Similar anatomical binding profiles have been observed with [³H]this compound in mouse and rat brain, comparable to the in vivo findings with [¹¹C]this compound in non-human primates and humans. nih.gov
Studies using cells ectopically expressing recombinant human CB1 receptors have also shown that [³H]this compound binds to these receptors with high affinity, comparable to that observed in native tissue, further supporting its specific interaction with the CB1 protein. nih.gov
Comparative Analysis of this compound Interactions with Other Cannabinoid Ligands
This compound's interaction with the CB1 receptor has been compared to that of other known cannabinoid ligands, particularly other inverse agonists and antagonists used in research and PET imaging.
In functional assays measuring the inhibition of [γ-³⁵S]GTP binding at the human CB1 receptor, this compound demonstrated higher potency (Kb = 0.574 nM) compared to rimonabant (Kb = 5.96 nM), another well-characterized CB1 inverse agonist. unc.eduunc.edu Both compounds are recognized for their selectivity towards the CB1 receptor and their inverse agonist or antagonist properties. researchgate.netunc.edunih.govresearchgate.netunc.edu
Comparison of [¹¹C]this compound with other PET radioligands for CB1, such as [¹⁸F]MK-9470 and [¹¹C]JHU75528 ([¹¹C]OMAR), highlights differences in their in vivo behavior. While all are utilized for imaging CB1 receptors, they can vary in brain uptake kinetics and variability in measurements. nih.govunc.edufrontiersin.orgsnmjournals.org [¹¹C]this compound has been noted to have higher brain uptake than [¹⁸F]MK-9470 in human brain, although its washout appears to be slower. nih.govunc.edusnmjournals.org
As mentioned previously, the distinct lack of displacement of [¹¹C]this compound by various agonists (anandamide, methanandamide, CP 55,940, URB597) compared to the significant displacement by inverse agonists like rimonabant suggests potential differences in their binding modes or sites, or the influence of receptor reserve. nih.gov
Investigations into Efflux Transporter Substrate Potential and Blood-Brain Barrier Penetration Mechanisms (e.g., P-glycoprotein)
Penetration of the blood-brain barrier (BBB) is a critical factor for compounds targeting central nervous system receptors like CB1. nih.govfrontiersin.org Efflux transporters, such as P-glycoprotein (P-gp), located at the BBB, play a significant role in limiting the brain uptake of many compounds by actively transporting them out of the brain endothelial cells. nih.govfrontiersin.org
This compound is characterized by a moderately high lipophilicity, with a measured LogD7.4 of 4.8. researchgate.netunc.edunih.govfrontiersin.orgnih.govresearchgate.netunc.edu Despite this lipophilicity, which might typically suggest susceptibility to efflux transporters, studies have indicated that this compound is not a significant substrate for P-gp. unc.edunih.govunc.eduki.sesnmjournals.orgjci.org
The observed good brain uptake of this compound researchgate.netnih.govnih.govresearchgate.netunc.eduki.sesnmjournals.org, despite its lipophilicity, is consistent with the findings that it is not actively effluxed by P-gp at the BBB. This compound is also rapidly cleared from arterial plasma. unc.edunih.govresearchgate.netunc.edu
Table 2: this compound Lipophilicity and P-glycoprotein Interaction
| Property | Value | Finding | Citation |
| LogD7.4 | 4.8 | Moderately high lipophilicity | researchgate.netunc.edunih.govfrontiersin.orgnih.govresearchgate.netunc.edu |
| P-glycoprotein Substrate | Not a substrate | No increased brain uptake with P-gp inhibitor (DCPQ) | unc.edunih.govunc.edusnmjournals.org |
| P-glycoprotein Substrate | Not a substrate | No difference in brain uptake in P-gp knockout mice | nih.govki.se |
Advanced Analytical and Neuroimaging Techniques Employing Meppep
Positron Emission Tomography (PET) as a Research Modality for CB1 Receptor Quantification
PET is a powerful non-invasive imaging technique used to visualize and quantify molecular targets in living subjects. ki.seunipd.it In the context of MePPEP, PET is employed to measure the availability of CB1 receptors in the brain. nih.govsnmjournals.orgnih.govki.sesnmjournals.orgnih.govresearchgate.netcore.ac.uk By administering a trace amount of [¹¹C]this compound, which binds specifically to CB1 receptors, the distribution and retention of the radioligand in different brain regions can be detected by the PET scanner. nih.govsnmjournals.orgnih.govunc.eduresearchgate.net The signal detected is proportional to the concentration of the radioligand in the tissue, which, after appropriate kinetic modeling, can provide quantitative measures related to receptor binding, such as the total distribution volume (V_T). nih.govsnmjournals.orgnih.govresearchgate.net [¹¹C]this compound has demonstrated high brain uptake and specific binding to CB1 receptors in both preclinical and human studies, making it suitable for this application. nih.govunc.edunih.govresearchgate.netsnmjournals.orgnih.govnih.govunc.eduki.senih.govacs.orgresearchgate.net Studies have shown that [¹¹C]this compound can be imaged for extended periods, allowing for quantitative analysis using kinetic models that require an arterial input function. snmjournals.orgki.sesnmjournals.org However, challenges related to the short half-life of carbon-11 (B1219553) and the measurement of low plasma concentrations at later time points have been noted, influencing the precision of quantitative measures like V_T. unc.edusnmjournals.orgnih.govki.sesnmjournals.org
Ex Vivo Evaluation Models for this compound Ligand Characterization in Preclinical Brain Tissue
Ex vivo studies play a crucial role in the initial characterization of potential PET ligands like this compound. These models allow for detailed analysis of tissue-level binding and distribution after systemic administration of the compound. For this compound and its analogs, ex vivo experiments in rats using techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS) and LC-MS/MS have been utilized to assess brain penetration and specific binding to CB1 receptors. nih.govacs.org In these studies, non-radiolabeled this compound or its analogs are administered at low doses, and the concentration of the compound in brain tissue is measured at different time points. acs.org By comparing the brain uptake under baseline conditions and after pretreatment with a selective CB1 receptor antagonist (such as rimonabant), the proportion of specific binding can be determined. nih.govacs.org These ex vivo evaluations have shown that this compound adequately crosses the blood-brain barrier and exhibits high specific binding to CB1 receptors in rat brain tissue, supporting its potential for in vivo imaging applications. nih.govacs.org
Methodologies for Input Function Determination and Radiometabolite Correction
Accurate quantification of dynamic PET studies using arterial sampling relies on correcting the input function for the presence of radiometabolites. nih.govresearchgate.net This typically involves modeling the plasma parent fraction (PPf). nih.govresearchgate.net Methods have been developed to incorporate the duration of radioligand injection into PPf model formulations for a more physiological description of plasma measurements. nih.govresearchgate.net This "convoluted model" approach has been tested on datasets, including those for [11C]this compound, showing improved description of the unchanged parent fraction in plasma compared to standard models. nih.govresearchgate.net
Arterial Plasma Sampling and Radio-High-Performance Liquid Chromatography (Radio-HPLC) Analysis
Arterial plasma sampling is a standard method for obtaining the input function in quantitative PET studies. Blood samples are drawn from an artery, typically the radial artery, at various time points following the injection of the radioligand. nih.govnih.gov These samples are then processed to separate plasma from whole blood. nih.gov
Radio-HPLC is a key technique used to determine the fraction of the total radioactivity in plasma that corresponds to the parent radioligand, this compound, as opposed to its radiometabolites. nih.govnih.gov This involves injecting the plasma sample onto an HPLC column equipped with a radio-detector. The chromatographic separation allows for the differentiation of the parent compound from its metabolites based on their differing chemical properties and elution times. nih.govnih.govresearchgate.net The radioactivity associated with the peak corresponding to the parent this compound is then measured, allowing for the calculation of the plasma parent fraction over time. nih.gov
Studies involving [11C]this compound have utilized arterial blood sampling at frequent intervals following injection. nih.gov Radio-HPLC analysis of these plasma samples revealed the presence of several radiometabolites. nih.govunc.edu For instance, in one study, the parent [11C]this compound accounted for a decreasing percentage of the total radioactivity in arterial plasma over time, dropping to ≤ 15% after 60 minutes. nih.gov The main radiometabolite was found to be less lipophilic than the parent compound, eluting earlier on reverse phase HPLC. nih.gov Other radiometabolites were also detected at varying concentrations and elution times. nih.gov
Liquid Chromatography-Mass Spectrometry (LC-MS) for Metabolite Profiling in Research Contexts
While radio-HPLC is essential for quantifying the radioactive parent compound and its metabolites, Liquid Chromatography-Mass Spectrometry (LC-MS) plays a significant role in the broader characterization and identification of metabolites in research contexts. mdpi.comnih.gov LC-MS combines the separation power of liquid chromatography with the mass analysis capabilities of mass spectrometry, allowing for the detection and identification of a wide range of metabolites, including both radioactive and non-radioactive species. mdpi.comnih.govnih.gov
LC-MS/MS (tandem mass spectrometry) is a particularly powerful tool for metabolite profiling and structural characterization due to its sensitivity, selectivity, and ability to provide fragmentation data that aids in identifying metabolite structures. mdpi.comnih.gov Although direct information on LC-MS specifically for profiling this compound metabolites in the context of PET imaging studies was not extensively found, LC-MS is a standard technique in drug metabolism and pharmacokinetic (DMPK) studies, which are often conducted in conjunction with radioligand development to understand the metabolic fate of the compound. mdpi.com This technique could be used to identify the chemical structures of the radiometabolites observed in radio-HPLC analysis, providing a more complete picture of this compound metabolism. mdpi.comnih.gov
Methodological Validation of PET Imaging with this compound in Preclinical Models
Methodological validation of a PET radioligand in preclinical models is a critical step before widespread application in human studies. This involves assessing various aspects of the imaging methodology to ensure reliable and accurate quantification of the target receptor.
Assessment of Test-Retest Reproducibility and Inter-Subject Variability of Measures
Test-retest reproducibility assesses the consistency of measurements obtained from the same subject over multiple scanning sessions. High reproducibility is essential for detecting meaningful changes in receptor availability in longitudinal studies or treatment interventions. Inter-subject variability, on the other hand, reflects the natural variation in receptor availability across different individuals.
Studies in humans using [11C]this compound have investigated the test-retest reproducibility of CB1 receptor availability quantification. researchgate.netnih.govnih.govcore.ac.uk These studies have shown good to excellent reproducibility with several kinetic models and model-free analyses, whether applied on a region-of-interest or voxelwise basis. researchgate.netnih.govnih.gov Simple modified standard uptake value (mSUV) measures were also found to be reliable for most regions. researchgate.netnih.govnih.gov
Data on test-retest variability for different quantification methods using [11C]this compound in human subjects are available. Mean test-retest changes among well-performing methods ranged from 12±10% for mSUVs to 16% for the 2kbv model. researchgate.netnih.gov Inter-subject variability was reported as high, with mean between-subject coefficients of variation ranging from 32±13% for mSUVs to 45% for the 2kbv model. researchgate.netnih.gov
The following table summarizes some of the test-retest reproducibility and inter-subject variability findings:
| Quantification Method | Mean Test-Retest Change (%) | Mean Between-Subject Coefficient of Variation (%) | Intraclass Correlation Coefficient (ICC) |
| mSUVs (30-60 min) | 12 ± 10 | 32 ± 13 | 0.79 ± 0.13 (for most regions) researchgate.netnih.govnih.gov |
| Spectral analysis parametric maps | - | - | 0.83 ± 0.03 researchgate.netnih.govnih.gov |
| Rank shaping regularised spectral analysis | - | - | 0.82 ± 0.05 researchgate.netnih.govnih.gov |
| 2kbv model | 16 | 45 | 0.82 ± 0.09 researchgate.netnih.govnih.gov |
Evaluation of Binding Heterogeneity Across Central Nervous System Regions
Assessing the binding heterogeneity of a radioligand across different brain regions is important to confirm that its distribution aligns with the known distribution of the target receptor. CB1 receptors are known to have a heterogeneous distribution in the central nervous system, with high concentrations in areas like the cerebral cortex, hippocampus, caudate nucleus, putamen, globus pallidus, and cerebellum, and lower concentrations in regions like the thalamus and pons. core.ac.uk
Studies with [11C]this compound have evaluated binding heterogeneity by examining the ratio of binding estimates in regions with high receptor density compared to regions with low receptor density. The ratio of binding estimates in the pallidum (high CB1 density) to the pons (low CB1 density) has been used as an indicator of a method's ability to reflect binding heterogeneity. researchgate.netnih.govnih.gov High pallidum:pons ratios were achieved by methods such as mSUV (4.2), spectral analysis-derived parametric maps (3.6), and the 2kbv model (3.6), indicating that these methods effectively capture the heterogeneous distribution of CB1 receptors. researchgate.netnih.gov The regional uptake of [11C]this compound in monkey brains was also consistent with the known distribution of CB1 receptors, showing high radioactivity in the striatum and cerebellum and low in the thalamus and pons. unc.eduunc.edu
Advanced Spectroscopic and Chromatographic Methods in this compound Research
Beyond the routine radio-HPLC for metabolite analysis in PET studies, other advanced spectroscopic and chromatographic methods can be employed in this compound research, particularly during the development and characterization phases of the compound and its metabolites.
Spectroscopic methods, such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS), are invaluable for determining the chemical structure and purity of this compound and its synthesized precursors and metabolites. mdpi.comcutm.ac.in NMR provides detailed information about the molecular structure based on the magnetic properties of atomic nuclei, while MS provides information about the mass-to-charge ratio of molecules and their fragments, aiding in identification and structural elucidation. mdpi.comcutm.ac.in
Chromatographic techniques, including various forms of High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), are used for the purification of this compound during synthesis and for the analysis of its purity. researchgate.netasccollegekolhar.in Preparative HPLC can be used to purify the synthesized radioligand from reaction mixtures, while analytical HPLC is used to assess the radiochemical and chemical purity of the final product. researchgate.net GC can also be employed, particularly for the purification of volatile precursors or byproducts. researchgate.net
Application of LC-MS/MS and Ultra-Fast Liquid Chromatography-Mass Spectrometry (UFLC-MS/MS) for Compound Analysis
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) and Ultra-Fast Liquid Chromatography-Mass Spectrometry (UFLC-MS/MS) are powerful analytical techniques widely used for the identification, separation, and quantification of chemical compounds in complex samples amazon.comd-nb.info. These methods are particularly well-suited for the analysis of this compound due to their sensitivity, specificity, and ability to handle complex biological matrices nih.govfda.gov.twspectroscopyonline.comnih.govoup.com.
In the context of this compound, LC-MS/MS has been employed for the quantitative analysis of the compound in biological tissues, such as brain extracts nih.gov. This is crucial in research studies, especially those involving the administration of this compound or its radiolabeled form, to determine tissue concentrations and assess pharmacokinetic profiles nih.gov. For instance, LC-MS/MS has been used to measure this compound levels in rat brain tissue samples following administration, allowing researchers to quantify the amount of this compound present nih.gov.
A study utilizing LC-MS/MS for the characterization of ¹¹C-labeled tracers, including [¹¹C]this compound, demonstrated the ability of this technique to identify and measure the carbon-11 species and the carrier isotopologue nih.gov. The method involved monitoring specific product ions generated from this compound, with LC peaks observed at a particular retention time nih.gov. This highlights the capability of LC-MS/MS to differentiate this compound from other components in a sample and quantify its presence based on characteristic mass fragments nih.govnih.gov.
The application of LC-MS/MS in this compound analysis often involves sample preparation steps, such as homogenization and extraction from tissue samples nih.gov. The extracted samples are then subjected to chromatographic separation, typically using a reversed-phase column, followed by detection and quantification using a mass spectrometer nih.govoup.com. The mass spectrometer is tuned to detect specific mass-to-charge ratio (m/z) values corresponding to this compound and its potential metabolites or related compounds nih.govnih.gov. Multiple Reaction Monitoring (MRM) mode is commonly used in LC-MS/MS for enhanced specificity and sensitivity, allowing for the detection of target ions and their specific fragmentation patterns fda.gov.twmdpi.com.
While specific detailed data tables for this compound analysis by UFLC-MS/MS were not extensively found in the search results, UFLC-MS/MS is an advanced form of LC-MS/MS that offers faster separation times and increased sample throughput d-nb.infomdpi.com. Given its advantages, UFLC-MS/MS holds potential for rapid and high-sensitivity analysis of this compound, particularly in studies requiring the analysis of a large number of samples or those involving dynamic biological processes d-nb.infomdpi.com. The principles of application would be similar to LC-MS/MS, focusing on chromatographic separation and mass spectrometric detection of this compound and its characteristic fragments.
The use of LC-MS/MS in this compound analysis provides quantitative data essential for understanding its distribution and concentration in various biological matrices, complementing findings from neuroimaging studies nih.gov.
Here is an example of how analytical data from LC-MS/MS might be presented, based on the search results mentioning retention times and m/z values for this compound and similar compounds:
| Analyte | Technique | Matrix | Column Type | Mobile Phase Composition | Flow Rate (mL/min) | Retention Time (min) | Precursor Ion (m/z) | Product Ions (m/z) |
| This compound | LC-MS | Rat Brain Extract | Zorbax SB-C18 | 70% Acetonitrile + 1% Acetic Acid | 0.25 | ~Retention time of authentic standards nih.gov | 455 [M+H]+ nih.govnih.gov | 351, 350, 352 nih.gov |
| [¹¹C]this compound | LC-MS/MS | Tracer Prep | Not specified | Not specified | Not specified | 2.19 nih.gov | Not specified | 350, 352 nih.gov |
Note: The specific retention time for this compound can vary depending on the chromatographic conditions (column, mobile phase, flow rate, etc.). The values presented are illustrative based on the provided search snippets.
Potential for Spectroscopic Characterization in Compound Identification and Purity Assessment
Spectroscopic techniques play a vital role in the comprehensive characterization and purity assessment of chemical compounds, including this compound cfsre.orgacs.orgunibo.it. Methods such as Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, Ultraviolet-Visible (UV-Vis) spectroscopy, and Mass Spectrometry (MS) provide valuable structural and quantitative information amazon.comcfsre.orgacs.org.
NMR spectroscopy is a powerful technique for determining the detailed structure of a molecule by analyzing the magnetic properties of its atomic nuclei, particularly hydrogen (¹H NMR) and carbon (¹³C NMR) mdpi.comsci-hub.seresearchgate.net. For this compound, NMR could provide definitive evidence of its chemical structure, confirming the arrangement of atoms and functional groups mdpi.comsci-hub.se. Analysis of chemical shifts, splitting patterns, and integration of signals in NMR spectra allows for the assignment of specific protons and carbons within the this compound molecule mdpi.comsci-hub.se. While specific NMR data for non-radiolabeled this compound was not directly found, related compounds or precursors might have their NMR data reported, providing a basis for expected spectral characteristics acs.orgmdpi.com.
IR spectroscopy provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation at specific wavelengths cfsre.orgsci-hub.se. Different functional groups vibrate at characteristic frequencies, resulting in unique absorption bands in the IR spectrum cfsre.orgsci-hub.se. For this compound, IR spectroscopy could help confirm the presence of characteristic groups such as carbonyl (C=O), amine (N-H), and aromatic rings cfsre.orgunodc.org.
UV-Vis spectroscopy is useful for detecting compounds that absorb light in the ultraviolet or visible regions of the electromagnetic spectrum, typically due to the presence of chromophores like aromatic rings medwinpublishers.com. UV-Vis can be used for the quantitative analysis of this compound if it exhibits significant absorption in this range medwinpublishers.com. Changes in the UV-Vis spectrum can also indicate the presence of impurities or degradation products medwinpublishers.com.
Mass Spectrometry (MS), while also a detection method in LC-MS/MS, is a fundamental spectroscopic technique for determining the molecular weight of a compound and obtaining information about its fragmentation pattern amazon.comimag.fr. High-resolution MS can provide the exact mass of this compound, which is crucial for confirming its molecular formula uni.lu. The fragmentation pattern obtained in MS/MS experiments can provide further structural details by breaking down the molecule into smaller, characteristic ions nih.govshimadzu.comchromatographyonline.com. For this compound, the expected molecular weight is approximately 453.5 g/mol nih.gov. Mass spectrometry data for this compound has shown a precursor ion at m/z 455 [M+H]⁺ and product ions at m/z 351, 350, and 352 nih.govnih.gov.
The combination of these spectroscopic techniques is essential for the unequivocal identification of synthesized this compound and the assessment of its purity before its use in research or other applications cfsre.org. Purity assessment using techniques like HPLC coupled with UV or MS detection is critical to ensure that the observed effects or results are attributable solely to this compound and not to impurities acs.org.
While specific detailed spectroscopic data (e.g., full NMR spectra with peak assignments, detailed IR band analysis) for this compound were not comprehensively available in the immediate search results, the principles of these techniques are universally applicable for its characterization and purity assessment.
Here is a table summarizing the potential applications of spectroscopic techniques for this compound:
| Spectroscopic Technique | Information Provided | Application for this compound |
| NMR Spectroscopy | Detailed molecular structure, functional groups | Confirmation of chemical structure, isomer differentiation |
| IR Spectroscopy | Presence of functional groups | Verification of key chemical bonds and groups |
| UV-Vis Spectroscopy | Presence of chromophores, concentration | Quantitative analysis, detection of conjugated systems |
| Mass Spectrometry | Molecular weight, fragmentation pattern | Confirmation of molecular formula, structural elucidation |
These advanced analytical and spectroscopic methods are indispensable for ensuring the quality, identity, and accurate quantification of this compound, which is paramount for reliable research findings, particularly in complex applications like neuroimaging.
Theoretical and Computational Chemistry Approaches to Meppep Research
Quantum Mechanical and Molecular Dynamics Simulations of MePPEP Structure and Conformation
Quantum mechanical (QM) methods, such as Density Functional Theory (DFT), are employed to study the electronic structure and properties of molecules. epfl.chrsc.orgarxiv.orgyoutube.com These methods can provide insights into the optimized geometry and electronic distribution of this compound, which are crucial for understanding its behavior and interactions.
Molecular dynamics (MD) simulations are used to study the time-dependent behavior of molecules and their conformational flexibility in various environments, including in solution or when interacting with biological targets like receptors. worldscientific.comresearchgate.netmdpi.comrsc.orgmdpi.comrsc.orgmdpi.comresearchgate.netyoutube.com While specific MD simulations solely focused on this compound's intrinsic structure and conformation in isolation were not extensively detailed in the search results, MD simulations are commonly used in conjunction with docking studies to explore the dynamic aspects of ligand-receptor interactions and the resulting conformational changes in both the ligand and the receptor. mdpi.comrsc.orgmdpi.com Studies on other molecules demonstrate the capability of MD simulations to predict structural stability and dynamics, as well as analyze conformational ensembles. researchgate.netrsc.orgmdpi.comresearchgate.netnih.gov
Computational Modeling of this compound-CB1 Receptor Docking and Interaction Mechanisms
Computational docking studies aim to predict the preferred binding orientation and affinity of a ligand, such as this compound, to a target protein, like the CB1 receptor. mdpi.comrsc.orgmdpi.comacs.org this compound is known to bind selectively to CB1 receptors. acs.orgfrontiersin.org
Modeling studies suggest that the binding site for certain CB1 ligands, including inverse agonists/antagonists like SR141716A and agonists like WIN55,212-2, is located within an aromatic microdomain of the CB1 receptor's transmembrane helices 3-4-5-6. This region involves aromatic stacking interactions with specific residues such as F3.36, Y5.39, and W5.43. acs.org While the precise, detailed interaction mechanisms of this compound with the CB1 receptor based solely on computational modeling were not explicitly found in the search results, the principles of docking and MD simulations applied to other CB1 ligands provide a framework for how this compound's interaction would be investigated computationally. These methods can identify key interacting residues and predict binding poses. mdpi.comrsc.orgmdpi.comrsc.org
Studies on other ligands interacting with CB1 have utilized docking and MD simulations to understand binding affinity, structural variations, and conformational flexibility of the receptor-ligand complex. mdpi.comrsc.orgmdpi.com This suggests that similar computational approaches would be applied to this compound to elucidate its specific interaction mechanisms with the CB1 receptor.
In Silico Prediction of this compound Analog Reactivity and Synthetic Feasibility
In silico methods are increasingly used to predict the reactivity and synthetic feasibility of chemical compounds and their analogs. nih.govnih.govresearchgate.netchemrxiv.orgresearchgate.net These computational tools can evaluate potential synthetic routes and assess the ease of synthesizing a molecule based on factors like reaction mechanisms, functional group tolerance, and the availability and cost of starting materials. nih.govnih.govresearchgate.net
While direct in silico predictions specifically for this compound analogs were not found, the general applicability of these methods to assess synthetic accessibility and prioritize molecules for synthesis is well-established in drug discovery and chemical research. nih.govnih.govresearchgate.netchemrxiv.org Computational tools can help in designing synthetically accessible libraries of compounds and predicting potential synthetic difficulties. nih.govnih.govchemrxiv.org This is particularly relevant in the development of radioligands like [11C]this compound, where efficient and reliable synthetic routes are crucial for incorporating radioisotopes. nih.govacs.orgfrontiersin.org
Application of Density Functional Theory (DFT) for Electronic Structure Elucidation
Density Functional Theory (DFT) is a quantum mechanical method widely used to calculate the electronic structure of molecules. epfl.chrsc.orgarxiv.orgyoutube.com DFT can provide information about the distribution of electrons within a molecule, which influences its reactivity, spectroscopic properties, and interactions with other molecules or proteins. epfl.chyoutube.com
Applying DFT to this compound would allow for the calculation of its electronic properties, such as molecular orbitals, charge distribution, and electrostatic potential. These properties are fundamental to understanding how this compound interacts with its environment and its biological target, the CB1 receptor. researchgate.net While specific published studies detailing DFT calculations solely on this compound's electronic structure were not retrieved, DFT is a standard tool in computational chemistry for such purposes. epfl.chrsc.orgarxiv.orgyoutube.com Studies on other systems demonstrate the use of DFT for electronic structure analysis and understanding bonding characteristics. rsc.orgarxiv.orgaps.org
Integration of Computational and Experimental Data in this compound Research
The integration of computational and experimental data is a powerful approach in chemical and biological research, allowing for a more comprehensive understanding of molecular systems. nih.govrsc.orgchemrxiv.orgresearchgate.netnih.goveuropa.eu In the context of this compound, computational predictions from docking and MD simulations can be validated and refined using experimental data, such as binding assays or PET imaging results. researchgate.netnih.goveuropa.euunipd.it
For instance, computational modeling of this compound binding to the CB1 receptor can be compared with experimental binding affinity data. frontiersin.org Similarly, computational predictions about the metabolic fate of this compound or its analogs could be informed and validated by in vivo PET studies that measure the concentration of the parent compound and its radiometabolites in plasma and tissue. researchgate.netunipd.it The development of computational pipelines for analyzing PET data, including the modeling of tracer kinetics and radiometabolite correction, highlights the integration of computational methods with experimental measurements in this compound research. researchgate.neteuropa.euunipd.it This integrated approach allows for more accurate quantification of receptor availability and a better understanding of the tracer's behavior in vivo. researchgate.neteuropa.euunipd.it
Future Directions and Emerging Research Avenues in Meppep Studies
Development of Novel Radioligands with Enhanced Imaging Properties for CB1 Receptors
While MePPEP and other radioligands like [18F]FMPEP-d2 and [11C]SD5024 have shown improved imaging properties for CB1 receptors in humans, the development of radioligands with even higher binding potential, greater brain uptake, and more optimal brain kinetics remains an active area of research. nih.govfrontiersin.orgkuleuven.be Future efforts are directed towards creating radiotracers that offer enhanced sensitivity and specificity for CB1 receptor imaging. This includes the pursuit of ligands with high signal-to-noise ratios, good blood-brain barrier permeability, rapid clearance from blood, and high receptor selectivity. kuleuven.be The goal is to enable more precise and accurate quantification of CB1 receptor availability in various physiological and pathological states. nih.govkuleuven.be
Refinement of Quantitative Methodologies for Improved Precision and Accuracy in Research Settings
Quantitative PET imaging of CB1 receptors has been limited by drawbacks in available radioligands and the need for robust analytical methods. nih.govkuleuven.be Research with [11C]this compound has explored various quantitative analysis methods, including reversible compartmental models and model-free analyses, demonstrating good to excellent reproducibility with several approaches. researchgate.net However, challenges remain in achieving stable results across all brain regions and for all study durations, particularly in preclinical settings with limited acquisition times. researchgate.net Future research will focus on refining these methodologies, potentially exploring irreversible models for shorter scans or developing new approaches to improve the precision and accuracy of CB1 receptor quantification in both animal and human studies. researchgate.netmdpi.comrruff.infonih.govdeutsche-rohstoffagentur.de This includes addressing issues such as potential radiometabolite contributions and optimizing kinetic modeling. unc.edukuleuven.be
Expansion of Preclinical Applications for Mechanistic Investigations of the Endocannabinoid System
Preclinical studies utilizing radioligands like this compound are crucial for elucidating the complex roles of the endocannabinoid system in various neurological and psychiatric disorders. frontiersin.orgbohrium.comfrontiersin.orgnih.gov Future directions involve expanding the application of this compound-based neuroimaging in diverse animal models to investigate the cellular and molecular mechanisms underlying brain disorders. frontiersin.org This includes exploring changes in CB1 receptor availability in response to pharmacological interventions or in models of specific diseases, such as schizophrenia, where alterations in the endocannabinoid system are implicated. bohrium.comfrontiersin.org The aim is to gain a deeper mechanistic understanding of how the endocannabinoid system contributes to disease pathophysiology and to identify potential therapeutic targets. bohrium.comfrontiersin.orgnih.gov
Integration of this compound-based Neuroimaging with Multi-Omics Approaches for Systems-Level Understanding
Integrating data from various sources, including neuroimaging and multi-omics (genomics, transcriptomics, proteomics, etc.), holds significant promise for a systems-level understanding of brain function and disease. europa.eunih.govmdpi.comfrontiersin.org Future research will focus on integrating this compound-based neuroimaging data on CB1 receptor availability with multi-omics datasets to explore the complex interplay between molecular signatures and receptor expression in the context of the endocannabinoid system. europa.eunih.govmdpi.comfrontiersin.org This integrated approach can help identify potential biomarkers for disease prediction and monitoring, elucidate mediation pathways, and pinpoint novel drug targets by correlating receptor changes with genetic variations, protein expression levels, and other biological data. europa.eunih.govmdpi.comfrontiersin.org
Q & A
Q. What are the primary applications of [¹¹C]MePPEP in neuroimaging research?
[¹¹C]this compound is a positron emission tomography (PET) radioligand used to quantify cannabinoid CB1 receptor density in the human brain. Its high brain uptake (~3.6 SUV in the putamen) and reversible binding make it suitable for:
- Mapping CB1 receptor distribution in healthy and diseased brains .
- Measuring receptor occupancy in pharmacological interventions (e.g., drug efficacy studies) . Methodological considerations include using brain uptake for within-subject comparisons and distribution volume (proportional to receptor density) for between-group studies .
Q. How does [¹¹C]this compound compare to other CB1 receptor radioligands in terms of brain uptake and specificity?
[¹¹C]this compound demonstrates 2–6 times higher brain uptake in primates compared to [¹¹C]JHU75528 and [¹⁸F]MK-9470. Its specificity is validated in CB1 knockout mice, where 65% of total brain radioactivity represents specific binding . Key advantages include:
- High signal-to-noise ratio due to peak uptake (~600% SUV) .
- Reduced required injected activity for quantification . Limitations include slower brain washout kinetics, necessitating longer imaging times (60–210 minutes) .
Q. What methodological considerations are critical for accurate quantification of CB1 receptors using [¹¹C]this compound?
- Kinetic modeling : Use a two-tissue compartment model to calculate distribution volume, which remains stable after 60 minutes .
- Plasma analysis : Measure free fraction (f₁) to account for protein binding variability, though f₁ values are low (0.04–0.07%) and challenging to quantify .
- Imaging duration : Extend scan times to ≥60 minutes to ensure stable distribution volume measurements .
Advanced Research Questions
Q. How can researchers address the high intersubject variability observed in [¹¹C]this compound distribution volume measurements?
Intersubject variability in distribution volume (52% coefficient of variation) arises from biological differences in receptor density and measurement noise. Mitigation strategies include:
- Prioritizing brain uptake (16% variability) for within-subject studies .
- Increasing sample sizes in between-group studies to account for variability .
- Validating plasma-free fraction measurements to reduce noise in distribution volume calculations .
Q. What strategies optimize the use of [¹¹C]this compound in longitudinal within-subject studies?
- Retest protocols : Conduct repeat scans within 1 day, leveraging ¹¹C’s short half-life (20.4 minutes) for multiple sessions .
- Outcome measures : Use peak brain uptake (40–80-minute average), which shows low retest variability (~8%) .
- Pharmacological challenges : Administer CB1-targeting drugs to assess receptor occupancy dynamics .
Q. What are the implications of [¹¹C]this compound’s slow brain washout rate for imaging protocol design?
Slow washout increases dependence on peripheral clearance rates, requiring:
Q. How do radiometabolites of [¹¹C]this compound affect binding quantification, and what analytical approaches mitigate these effects?
Radiometabolites may enter the brain and retain receptor affinity, confounding measurements. Mitigation involves:
- Conducting rodent studies to quantify metabolite penetration .
- Implementing metabolite-corrected plasma input functions in kinetic models .
- Validating time-activity curves for stability in distribution volume calculations .
Q. What quality control measures are essential for maintaining [¹¹C]this compound stability during PET imaging studies?
- Radiochemical purity : Ensure synthesis yields ≥99% purity using validated ¹¹C-methylation protocols .
- Plasma metabolite analysis : Perform HPLC to quantify parent compound stability .
- Scanner calibration : Regular phantom scans to maintain quantitative accuracy .
Q. How should researchers statistically power studies using [¹¹C]this compound given its measurement variability characteristics?
Q. What advanced kinetic modeling approaches improve the precision of [¹¹C]this compound receptor density estimates?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
